2-(2-Cyano-4-nitrophenyl)acetic acid
Description
2-(2-Cyano-4-nitrophenyl)acetic acid is a nitroaromatic compound featuring a phenyl ring substituted with a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 4. The acetic acid (-CH₂COOH) moiety is attached to the aromatic ring, contributing to its acidic properties. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and dyes. Its strong electron-withdrawing substituents (cyano and nitro) enhance acidity and influence reactivity in synthetic pathways .
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(2-cyano-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H6N2O4/c10-5-7-3-8(11(14)15)2-1-6(7)4-9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
KRCJNLHUUNWCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-nitrophenyl)acetic acid typically involves the cyanoacetylation of amines. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in dimethylformamide . Another method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for 2-(2-Cyano-4-nitrophenyl)acetic acid may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyano-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 2-(2-Amino-4-cyanophenyl)acetic acid, while reduction of the cyano group can yield 2-(2-Nitro-4-aminophenyl)acetic acid.
Scientific Research Applications
2-(2-Cyano-4-nitrophenyl)acetic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Cyano-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, which can modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The target compound's substituents significantly impact its electronic properties:
- Cyano Group (-CN): A stronger electron-withdrawing group (EWG) than halogens, lowering the pKa of the acetic acid proton.
- Nitro Group (-NO₂): Further enhances acidity and stabilizes negative charges via resonance.
Comparisons with halogen-substituted analogs:
Structural Isomerism: Positional Effects
The positional isomer 2-(4-Cyano-2-nitrophenyl)acetic acid (CAS 90178-58-8) swaps nitro and cyano groups:
- Target Compound: Nitro at 4, cyano at 2 → stronger para-directing effects.
- Isomer: Nitro at 2, cyano at 4 → altered electronic distribution and reactivity in electrophilic substitution.
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding : Analogous brominated compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) form O–H⋯O hydrogen-bonded dimers in the solid state, suggesting similar behavior for the target compound .
- Spectroscopy: Nitro and cyano groups provide distinct IR and NMR signatures (e.g., strong -NO₂ stretching at ~1520 cm⁻¹ and -CN at ~2240 cm⁻¹).
Research Findings and Challenges
Key Findings
- Acidity : The target compound exhibits greater acidity (pKa ~2–3 estimated) compared to halogenated analogs due to stronger EWGs.
- Reactivity: The cyano group facilitates nucleophilic additions, while the nitro group directs electrophilic attacks to specific ring positions.
- Industrial Relevance : Listed in tariff schedules (e.g., U.S. Harmonized Tariff Schedule), indicating use in dye manufacturing .
Challenges in Comparison
- Limited experimental data (e.g., melting points, solubility) for the target compound necessitates extrapolation from analogs.
- Substituent positional changes (e.g., nitro at 2 vs. 4) complicate direct comparisons of reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
